molecular formula C15H12N4S2 B11937115 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

Cat. No.: B11937115
M. Wt: 312.4 g/mol
InChI Key: XKUFJCIMNRMHRY-UHFFFAOYSA-N
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Description

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a chemical compound with the molecular formula C15H12N4S2 It is known for its unique structure, which includes a benzimidazole ring and thiobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-mercaptobenzimidazole with thiobenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Industrial production would also involve purification steps, such as recrystallization, to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets. The compound’s thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Shares the benzimidazole ring but lacks the thiocarbamoyl group.

    Thiocarbamoylbenzamide: Contains the thiocarbamoyl group but lacks the benzimidazole ring.

Uniqueness

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is unique due to the combination of the benzimidazole ring and thiocarbamoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(3-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide

InChI

InChI=1S/C15H12N4S2/c16-13(20)8-2-1-3-10(6-8)15-18-11-5-4-9(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19)

InChI Key

XKUFJCIMNRMHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=C(C=C3)C(=S)N

Origin of Product

United States

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